1-Cyclohexyl-4-methyl-benzene

Boiling Point Thermophysical Properties Separation Science

1-Cyclohexyl-4-methylbenzene (CAS 4501-36-4), also known as p-cyclohexyltoluene, is a disubstituted alkylbenzene with a cyclohexyl ring and a para-methyl group. It belongs to the cyclohexyltoluene family of bicyclic hydrocarbons, which are used as high-boiling solvents, penetrants, and key intermediates in the production of liquid crystals and polymers.

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 4501-36-4
Cat. No. B1589069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-4-methyl-benzene
CAS4501-36-4
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCCCC2
InChIInChI=1S/C13H18/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
InChIKeyGDFJTZFSMFVMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-4-methylbenzene (CAS 4501-36-4): A High-Boiling Alkylbenzene Isomer for Specialty Synthesis


1-Cyclohexyl-4-methylbenzene (CAS 4501-36-4), also known as p-cyclohexyltoluene, is a disubstituted alkylbenzene with a cyclohexyl ring and a para-methyl group [1]. It belongs to the cyclohexyltoluene family of bicyclic hydrocarbons, which are used as high-boiling solvents, penetrants, and key intermediates in the production of liquid crystals and polymers [2]. Its specific substitution pattern imparts quantifiably different thermodynamic and kinetic properties compared to other isomers and non-methylated analogs, making generic substitution unreliable for applications sensitive to boiling point, solvent power, or reaction selectivity .

Why 1-Cyclohexyl-4-methylbenzene Cannot Be Replaced by Cyclohexylbenzene or Other Isomers


Substituting 1-cyclohexyl-4-methylbenzene with a simpler analog like cyclohexylbenzene or its other isomers (ortho- or meta-cyclohexyltoluene) fails on multiple quantifiable fronts. Physically, the para-methyl group raises the boiling point substantially above cyclohexylbenzene, altering distillation and vapor-phase processing parameters [1]. Chemically, the para-substitution pattern leads to unique kinetic behavior in acid-catalyzed reactions, where the reaction rate constants and apparent activation energies for its formation are distinct from the ortho and meta isomers [2]. These are not interchangeable solvents; they are functionally distinct chemical entities with different safety and environmental profiles, as evidenced by the compound's specific GHS classifications for aquatic toxicity .

Quantifiable Differentiation of 1-Cyclohexyl-4-methylbenzene Against Closest Analogs


Elevated Boiling Point Relative to Cyclohexylbenzene

The presence of a para-methyl group in 1-cyclohexyl-4-methylbenzene significantly increases its boiling point compared to the unsubstituted cyclohexylbenzene. This difference is critical for applications requiring high-temperature solvents or specific separation processes. Experimental vendor data for the target compound shows a boiling point of 259.8°C , compared to a boiling range of 235-240°C for cyclohexylbenzene [1].

Boiling Point Thermophysical Properties Separation Science

Higher Liquid Density as a Sign of Increased Molecular Packing

The target compound has a higher experimental liquid density than its parent analog, reflecting a change in molecular packing. The relative density of 1-cyclohexyl-4-methylbenzene is reported as 0.949 , while cyclohexylbenzene's density is typically 0.938-0.950 g/mL, with most values clustering around the lower end . This difference, though small, influences miscibility and buoyancy calculations in multi-component mixtures.

Density Physical Property Formulation Science

Divergent Kinetic Selectivity and Activation Energy in Acid-Catalyzed Synthesis

In the phosphotungstic acid-catalyzed alkylation of toluene with cyclohexene, the formation of p-cyclohexyltoluene is kinetically distinct from its ortho and meta isomers. The reaction rate constants and apparent activation energies for the formation of 1-cyclohexyl-4-methylbenzene (p-) have been calculated and shown to be different from those for o-cyclohexyltoluene and m-cyclohexyltoluene [1]. This directly impacts product selectivity in synthetic routes, where the para isomer must be specifically targeted or avoided.

Reaction Kinetics Isomer Selectivity Catalysis

Significantly Higher Calculated LogP and Bioconcentration Risk vs. Cyclohexylbenzene

The para-methyl substitution drastically increases the predicted lipophilicity of the molecule. The ACD/LogP for 1-cyclohexyl-4-methylbenzene is predicted to be 5.20 [1], compared to an experimental LogP of ~4.65 for cyclohexylbenzene [2]. This difference translates to a higher predicted bioconcentration factor (BCF) and a different environmental partition profile, which is reflected in the compound's specific hazard classification as 'Very toxic to aquatic life with long lasting effects' .

Lipophilicity Environmental Fate QSAR

Procurement-Driven Application Scenarios for 1-Cyclohexyl-4-methylbenzene


Synthesis of Specialty Bicyclic Intermediates Requiring Para-Isomer Purity

This compound is the optimal synthetic standard for reactions requiring the pure para-cyclohexyltoluene isomer. As demonstrated by the distinct kinetic models for ortho-, meta-, and para- isomers in acid-catalyzed alkylation, using a mixed isomer feed or a different isomer (like o-cyclohexyltoluene) would introduce fundamentally different reaction kinetics, leading to lower yields and unpredictable product distributions . Procurement of high-purity 1-cyclohexyl-4-methylbenzene is mandatory for research into catalysts that aim for shape-selective synthesis of this isomer.

High-Temperature Solvent in Organic Reactions and Polymer Processing

For reactions requiring sustained temperatures above 240°C, 1-cyclohexyl-4-methylbenzene (bp 259.8°C) is a viable high-boiling solvent where cyclohexylbenzene (bp 235-240°C) would reflux violently or evaporate . This 20°C operational window is critical for processes like high-temperature polycondensation, solvothermal synthesis, or as a heat transfer fluid where a higher boiling point allows for faster kinetics without pressurization.

Environmental Fate Studies and Eco-Toxicological Modeling

The compound's high predicted LogP (5.20) and its GHS classification (H410: Very toxic to aquatic life with long lasting effects) make it a valuable model substance for studying the environmental transport of lipophilic, persistent aromatic hydrocarbons . It serves as a more extreme analog than cyclohexylbenzene (LogP ~4.65), helping to calibrate QSAR models for predicting bioaccumulation in non-polar aromatic structures, making its procurement essential for environmental chemistry research groups.

Development of Separation Science Methods for Alkylbenzene Isomers

The baseline chromatographic separation of ortho-, meta-, and para-cyclohexyltoluene isomers has been established, where the para-isomer has a distinct retention time . Procuring a certified standard of 1-cyclohexyl-4-methylbenzene is necessary for analytical chemistry labs developing or validating HPLC, GC, or SFC methods aimed at monitoring these isomers in petroleum streams, industrial effluents, or synthetic product mixtures.

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